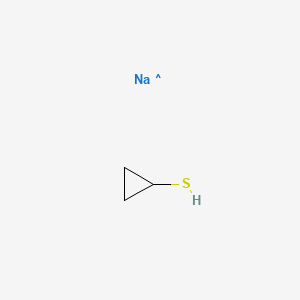

Sodium cyclopropylsulfanide

描述

Structure

3D Structure of Parent

属性

分子式 |

C3H6NaS |

|---|---|

分子量 |

97.14 g/mol |

InChI |

InChI=1S/C3H6S.Na/c4-3-1-2-3;/h3-4H,1-2H2; |

InChI 键 |

SZJOQSKSQPVNBV-UHFFFAOYSA-N |

规范 SMILES |

C1CC1S.[Na] |

产品来源 |

United States |

Synthetic Methodologies for Alkali Metal Cyclopropylsulfanides and Analogous Sulfide Nucleophiles

Classical Approaches for Generating Thiolate and Sulfide (B99878) Anions

The formation of thiolate anions, the conjugate bases of thiols, is a fundamental transformation in organic synthesis. fiveable.me These anions are potent nucleophiles due to the high polarizability and electron density on the sulfur atom. fiveable.me

One of the most traditional and straightforward methods for generating a thiolate anion, such as cyclopropylsulfanide, involves the deprotonation of the corresponding thiol. This is typically achieved by reacting the thiol with a strong base. Common bases for this purpose include alkali metal hydrides (e.g., sodium hydride), alkali metal hydroxides (e.g., sodium hydroxide), or organometallic reagents. For instance, cyclopropyl (B3062369) thiol can be deprotonated by sodium hydride in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) to yield sodium cyclopropylsulfanide.

Another classical and widely used method involves the reaction of an organometallic reagent, such as a Grignard reagent, with elemental sulfur. stackexchange.comvedantu.com In this approach, a cyclopropyl Grignard reagent (cyclopropylmagnesium halide) is prepared from the corresponding cyclopropyl halide and magnesium metal in an etheral solvent like diethyl ether or THF. researchgate.netnih.gov This organometallic species is then treated with elemental sulfur (S₈). The Grignard reagent attacks the sulfur ring, leading to the formation of a magnesium thiolate (cyclopropylsulfanide magnesium halide). youtube.com Subsequent workup can provide the thiol, or the thiolate can be used directly in further reactions. A potential issue with this method is the formation of polysulfides if the thiolate reacts further with sulfur. stackexchange.com

Thiolate anions can also be generated from the reduction of disulfides. The disulfide bond can be cleaved by reducing agents to yield two equivalents of the corresponding thiolate.

Chemo- and Regioselective Synthesis of Cyclopropylsulfanide Precursors

The synthesis of cyclopropylsulfanide often relies on the availability of its precursor, cyclopropyl thiol, or on direct methods to form cyclopropyl sulfides. The chemo- and regioselectivity of these reactions are crucial to avoid unwanted side products and ensure the precise installation of the cyclopropylthio group.

A notable method for the synthesis of cyclopropyl sulfide derivatives is the nucleophilic addition of thiols to activated cyclopropenes. For example, the reaction of benzenethiol (B1682325) or 1-propanethiol (B107717) with 3-cyano-3-methylcyclopropene or 3-methyl-3-phenylcyclopropene (B8295009) proceeds readily. osti.gov In the presence of a catalytic amount of triethylamine, the reaction is fast, exothermic, and produces high yields of the corresponding stereoisomeric cyclopropyl sulfides, demonstrating a degree of stereoselectivity. osti.gov

Modern cross-coupling reactions have also emerged as powerful tools. A copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid provides a direct route to aryl cyclopropyl sulfides. nih.gov This method is advantageous due to its operational simplicity and tolerance of a wide range of functional groups on the thiophenol, including both electron-donating and electron-withdrawing substituents in various positions (ortho, meta, and para). nih.gov This high level of chemoselectivity makes it a valuable tool for synthesizing complex molecules. Potassium cyclopropyl trifluoroborate can also be used as the cyclopropyl source in this transformation. nih.gov

Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to synthesize cyclopropyl-substituted aromatic compounds, including cyclopropylthiophenes. nih.gov These methods typically show good functional group tolerance and proceed under mild conditions. nih.gov

Below is a table summarizing some of these selective synthetic methods for cyclopropyl sulfide precursors.

| Method | Reactants | Catalyst/Reagent | Product Type | Selectivity | Reference |

| Nucleophilic Addition | 3,3-Disubstituted Cyclopropene, Thiol | Triethylamine (catalyst) | Cyclopropyl Sulfide | High yield of stereoisomers | osti.gov |

| S-Cyclopropylation | Thiophenol, Cyclopropylboronic Acid | Copper(II) Acetate | Aryl Cyclopropyl Sulfide | High chemoselectivity, tolerates various functional groups | nih.gov |

| Suzuki-Miyaura Coupling | Bromothiophene, Cyclopropylboronic Acid | Pd(OAc)₂, SPhos | Cyclopropylthiophene | Good functional group tolerance | nih.gov |

Development of Sustainable and Green Chemistry Approaches for Cyclopropylsulfanide Preparation

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. nih.govyoutube.com These principles include the use of safer solvents, renewable starting materials, catalytic reagents, and designing energy-efficient processes. youtube.com The synthesis of cyclopropylsulfanide and its precursors can benefit significantly from these approaches.

One of the core tenets of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. rsc.org Water is considered the ultimate green solvent, and developing synthetic methods that are effective in aqueous media is a major goal. youtube.comrsc.org While the generation of highly reactive species like alkali metal cyclopropylsulfanides is challenging in water, the synthesis of their precursors could potentially be adapted. For instance, the use of micellar catalysis, where surfactants form nanoreactors in water, can facilitate organic reactions that are typically run in organic solvents. rsc.org

The development of continuous-flow synthesis represents another green advancement. A continuous-flow synthesis of cyclopropyl ketones and carbaldehydes has been developed using a reusable solid acid catalyst (Amberlyst-35), which allows for multi-gram scale production under mild conditions. researchgate.net This approach minimizes waste and allows for easy catalyst recycling, aligning with green chemistry principles. Similar flow-based systems could be envisioned for the synthesis of cyclopropyl sulfide precursors.

Catalysis is a cornerstone of green chemistry because catalytic reactions reduce waste by being more atom-economical than stoichiometric reactions. youtube.com The copper-catalyzed S-cyclopropylation mentioned previously is an example of this, as it avoids the use of stoichiometric organometallic reagents that are common in classical methods. nih.gov Further research could focus on using more abundant and less toxic first-row transition metals as catalysts. rsc.org Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions, often in aqueous media, and represents a promising avenue for future green synthesis of chiral cyclopropyl compounds. mdpi.com

The following table provides a conceptual comparison between a classical and a potential green approach for a related synthesis.

| Metric | Classical Approach (e.g., Grignard) | Potential Green Approach (e.g., Catalytic) |

| Solvent | Diethyl Ether, THF (volatile, flammable) | Water, Bio-based solvents, or solvent-free |

| Reagents | Stoichiometric magnesium | Catalytic amount of a transition metal |

| Atom Economy | Lower, due to formation of magnesium salts as byproducts | Higher, fewer atoms are wasted in byproducts |

| Energy | May require heating for Grignard formation | Often proceeds at lower temperatures |

| Waste | Generates metallic salt waste | Minimal waste, catalyst can be recycled |

Strategies for In-Situ Generation and Application of Alkali Metal Cyclopropylsulfanides

In-situ generation, where a reactive species is formed in the reaction vessel and used immediately without isolation, is a powerful strategy in synthesis. It avoids the handling and storage of unstable or hazardous intermediates and can often improve reaction efficiency.

A prime example of an in-situ strategy for generating a cyclopropylsulfanide equivalent is the reaction of a cyclopropyl Grignard reagent with elemental sulfur. stackexchange.comyoutube.com The resulting magnesium thiolate is formed directly in the reaction mixture and can be immediately quenched with an electrophile to form a new carbon-sulfur bond. This method bypasses the need to isolate the often sensitive cyclopropyl thiol or its alkali metal salt.

Another common in-situ approach is the direct deprotonation of a thiol in the presence of an electrophile. For instance, cyclopropyl thiol could be added to a mixture of a strong base (like sodium hydride) and an alkyl halide in a suitable solvent. The this compound is generated in low concentration and reacts immediately with the alkyl halide. This technique keeps the steady-state concentration of the reactive thiolate low, which can help to suppress side reactions, such as the formation of disulfides.

These in-situ methods are highly valuable in complex molecule synthesis where efficiency and the minimization of purification steps are critical.

Fundamental Reactivity and Mechanistic Investigations of Cyclopropylsulfanide Anions

Nucleophilic Reactivity in Carbon-Sulfur Bond Formation

The cyclopropylsulfanide anion is a potent nucleophile, readily participating in reactions that lead to the formation of cyclopropyl (B3062369) sulfides. This reactivity is fundamental to its application in organic synthesis, where the cyclopropylthio moiety is incorporated into a diverse array of molecular architectures.

S_N2 Pathways in Alkylation and Arylation Reactions

The primary mode of reactivity for the cyclopropylsulfanide anion is through the SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com In this concerted, one-step process, the sulfur-based nucleophile attacks the electrophilic carbon of a substrate, displacing a leaving group. masterorganicchemistry.comlibretexts.org The reaction rate is dependent on the concentration of both the nucleophile and the substrate. uci.edu

The efficacy of SN2 reactions involving the cyclopropylsulfanide anion is significantly influenced by the structure of the alkyl halide substrate. Unhindered primary alkyl halides are excellent substrates, reacting readily to form the corresponding cyclopropyl alkyl sulfides. masterorganicchemistry.com Secondary alkyl halides also undergo this reaction, albeit at a slower rate due to increased steric hindrance around the reaction center. masterorganicchemistry.com Tertiary alkyl halides are generally unreactive in SN2 reactions with cyclopropylsulfanide due to severe steric hindrance that prevents the requisite backside attack of the nucleophile. masterorganicchemistry.com

The nature of the leaving group is also a critical factor. Good leaving groups, which are weak bases, facilitate the reaction. Halides such as iodide, bromide, and chloride are commonly employed, with iodide being the most effective leaving group. uci.edu

While direct SN2 arylation with simple aryl halides is generally not feasible due to the high energy required to break the C(sp²)-halogen bond and the steric hindrance of the aromatic ring, activated aryl halides can sometimes be employed.

Below is a representative table illustrating the SN2 reaction of sodium cyclopropylsulfanide with various alkyl halides.

| Electrophile (Alkyl Halide) | Product | Reaction Conditions | Yield (%) |

| 1-Bromobutane | Butyl cyclopropyl sulfide (B99878) | NaH, THF, rt | 85 |

| Iodomethane | Cyclopropyl methyl sulfide | NaH, THF, rt | 90 |

| Benzyl bromide | Benzyl cyclopropyl sulfide | NaH, THF, rt | 88 |

| 2-Bromopropane | Isopropyl cyclopropyl sulfide | NaH, THF, rt | 65 |

This table is a representative example based on general SN2 reactivity and may not reflect experimentally verified data for this compound specifically.

Cross-Coupling Strategies Employing Cyclopropylsulfanide Anions

To overcome the limitations of traditional SN2 reactions, particularly for the formation of aryl cyclopropyl sulfides, various cross-coupling strategies have been developed. These methods offer milder reaction conditions and broader substrate scope.

Palladium and copper complexes are the most widely used catalysts for the cross-coupling of thiols and their corresponding anions with aryl and vinyl halides. nih.govrsc.org In these reactions, the cyclopropylsulfanide anion can be coupled with a range of aryl halides (iodides, bromides, and sometimes chlorides) and triflates.

Palladium-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions typically involve the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the cyclopropylsulfanide anion and subsequent reductive elimination to afford the aryl cyclopropyl sulfide and regenerate the palladium catalyst. organic-chemistry.orgrsc.org

Copper-Catalyzed Coupling: Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, are also effective. These reactions are particularly useful and can often be performed under milder conditions than their palladium-catalyzed counterparts.

A representative table for transition metal-catalyzed C-S coupling is shown below.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodotoluene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |

| 1-Bromo-4-nitrobenzene | CuI / Phenanthroline | K₂CO₃ | DMF | 120 | 92 |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 100 | 78 |

This table is a representative example based on general cross-coupling methodologies and may not reflect experimentally verified data for this compound specifically.

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for C-S bond formation. This has led to the exploration of metal-free and photoredox-catalyzed approaches.

Metal-Free Arylation: Metal-free arylation of thiols can be achieved using diaryliodonium salts as the aryl source. nih.gov These reactions proceed under mild conditions and tolerate a wide range of functional groups. The mechanism is believed to involve the formation of a hypervalent iodine intermediate.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds. nih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can facilitate the generation of a radical intermediate from the aryl halide. This radical can then react with the cyclopropylsulfanide anion to form the desired product. Dual photoredox/nickel catalysis has also been shown to be an effective strategy for the sulfonylation of aryl halides, a related transformation. masterorganicchemistry.com

Addition Reactions of Cyclopropylsulfanide Anions

Beyond substitution reactions, the nucleophilic character of the cyclopropylsulfanide anion allows it to participate in addition reactions, most notably conjugate additions to α,β-unsaturated systems.

Conjugate Additions to α,β-Unsaturated Systems

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. libretexts.org In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. libretexts.orgresearchgate.net The cyclopropylsulfanide anion is an excellent nucleophile for this transformation, readily adding to a variety of Michael acceptors such as enones, enoates, and nitriles. semanticscholar.org

The reaction proceeds via nucleophilic attack of the thiolate at the β-position of the unsaturated system, generating an enolate intermediate. This enolate is then protonated, typically by the solvent or during workup, to yield the 1,4-addition product. libretexts.org These reactions are often highly efficient and can be performed under mild, solvent-free conditions.

The table below illustrates the conjugate addition of this compound to various α,β-unsaturated compounds.

| α,β-Unsaturated Compound | Product | Reaction Conditions | Yield (%) |

| Methyl vinyl ketone | 4-(Cyclopropylthio)butan-2-one | Neat, 30 °C | 93 |

| Cyclohex-2-en-1-one | 3-(Cyclopropylthio)cyclohexan-1-one | Neat, 30 °C | 95 |

| Acrylonitrile | 3-(Cyclopropylthio)propanenitrile | Neat, 30 °C | 91 |

| Ethyl acrylate | Ethyl 3-(cyclopropylthio)propanoate | Neat, 30 °C | 94 |

This table is a representative example based on general Michael addition reactivity of thiols and may not reflect experimentally verified data for this compound specifically.

Ring-Opening Reactions of Cyclic Ethers, Epoxides, and Aziridines with Cyclopropylsulfanide Anions

The high reactivity of strained three-membered rings, such as epoxides and aziridines, makes them susceptible to nucleophilic attack. The cyclopropylsulfanide anion, acting as a strong sulfur nucleophile, is expected to efficiently open these rings. In contrast, less strained cyclic ethers like tetrahydrofuran (B95107) are generally resistant to nucleophilic cleavage under similar conditions libretexts.org.

The reaction with epoxides proceeds via a base-catalyzed mechanism, which is mechanistically analogous to an S_N_2 reaction libretexts.orgmasterorganicchemistry.com. The thiolate anion preferentially attacks the less sterically hindered carbon atom of the epoxide ring. This nucleophilic attack occurs from the backside relative to the C-O bond, resulting in an inversion of stereochemistry at the site of attack masterorganicchemistry.comkhanacademy.org. The initial product is an alkoxide, which is subsequently protonated during workup to yield a β-hydroxy cyclopropyl sulfide.

Key Features of Epoxide Ring-Opening:

Mechanism: S_N_2-like libretexts.org

Regioselectivity: Attack at the less substituted carbon (Anti-Markovnikov) fiveable.melibretexts.org

Stereochemistry: Inversion of configuration at the electrophilic carbon masterorganicchemistry.com

Similarly, aziridines undergo ring-opening with strong nucleophiles. The cyclopropylsulfanide anion is expected to attack one of the electrophilic carbons of the aziridine (B145994) ring, leading to the formation of a β-amino cyclopropyl sulfide. As with epoxides, the reaction follows an S_N_2 pathway, with the nucleophile attacking the least sterically encumbered carbon, causing an inversion of stereochemistry.

Table 1: Predicted Regioselectivity in the Ring-Opening of Substituted Epoxides with this compound

| Epoxide Substrate | Major Product Structure | Rationale |

| Propylene Oxide | 1-(cyclopropylthio)propan-2-ol | Attack occurs at the terminal (less substituted) carbon. |

| Styrene Oxide | 2-cyclopropylthio-1-phenylethan-1-ol | Attack occurs at the less hindered primary carbon. |

| Isobutylene Oxide | 1-(cyclopropylthio)-2-methylpropan-2-ol | Attack occurs at the primary carbon due to severe steric hindrance at the tertiary carbon. |

| Cyclohexene Oxide | trans-2-(cyclopropylthio)cyclohexan-1-ol | Backside attack leads to a trans product configuration. libretexts.org |

Cyclopropylsulfanide Anions in Elimination Processes

Cyclopropylsulfanide anions can be instrumental in synthetic sequences that culminate in elimination reactions, primarily through the formation and subsequent transformation of sulfide intermediates.

α,β-Dehydrogenation via Sulfide Intermediates

A common strategy for introducing a double bond into a carbon skeleton involves the formation of a sulfide, its oxidation, and subsequent thermal elimination. This two-step process effectively achieves an α,β-dehydrogenation.

Sulfide Formation: The cyclopropylsulfanide anion acts as a nucleophile, displacing a suitable leaving group (e.g., bromide, tosylate) from an alkyl substrate in an S_N_2 reaction to form a stable cyclopropyl sulfide libretexts.orgpressbooks.pub.

Oxidation and Elimination: The resulting sulfide is then oxidized to a sulfoxide (B87167) using an oxidant like hydrogen peroxide pressbooks.pub. Upon heating, the sulfoxide undergoes a thermal, intramolecular elimination reaction (syn-elimination) to form an alkene. In this step, the sulfinyl group and a β-hydrogen are eliminated, and cyclopropylsulfenic acid is formed as a byproduct.

This sequence provides a reliable method for generating alkenes where direct elimination might be problematic.

Stereochemical Considerations in Organosulfur Elimination Reactions

The stereochemical outcome of elimination reactions involving organosulfur compounds is highly dependent on the specific mechanism.

E2 Elimination: If a cyclopropyl sulfide is converted into a better leaving group, such as by alkylation to form a sulfonium (B1226848) salt, it can be eliminated via a standard bimolecular (E2) mechanism pressbooks.pub. E2 eliminations have a strict stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group libretexts.org. This means the hydrogen and the sulfonium group must be in the same plane and oriented at a 180° dihedral angle for the reaction to proceed efficiently.

Syn-Elimination of Sulfoxides: In contrast, the thermal elimination of sulfoxides described above proceeds through a cyclic, five-membered transition state. This mechanism requires a syn-periplanar relationship between the β-hydrogen and the sulfoxide group, where the dihedral angle is 0° libretexts.org.

The distinct stereochemical demands of these two pathways offer a powerful tool for controlling the geometry of the resulting alkene.

Table 2: Comparison of Stereochemical Requirements in Elimination Reactions

| Elimination Pathway | Intermediate | Required Geometry | Stereochemical Outcome |

| E2 Elimination | Sulfonium Salt | Anti-periplanar | Dependent on substrate conformation |

| Sulfoxide Pyrolysis | Sulfoxide | Syn-periplanar | Syn-elimination |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the precise pathways of reactions involving cyclopropylsulfanide anions necessitates detailed mechanistic studies, often employing kinetic analysis and various spectroscopic techniques.

Identification of Transient Intermediates

While the transition states of concerted reactions like S_N_2 or E2 processes are fleeting and not directly observable, other intermediates may have finite lifetimes that allow for their detection.

Spectroscopic Monitoring: Techniques like Infrared (IR) spectroscopy can be used to monitor reaction progress by observing the disappearance of reactant functional groups and the appearance of product bands wikipedia.org. For reactions involving colored species or intermediates, UV-Vis spectroscopy is employed. In certain organosulfur reactions, especially on surfaces or with specific catalysts, intermediates like surface-bound thiolates have been identified using spectroscopic methods aiche.org.

Detection of Reactive Species: In cases where radical pathways might be involved, Electron Paramagnetic Resonance (EPR) spectroscopy could be used. For extremely fast processes, time-resolved spectroscopic methods, such as femtosecond transient absorption (fs-TA), can detect short-lived excited states or intermediates, though these are more common in photochemical reactions than the thermal reactions typical for cyclopropylsulfanide nih.gov.

For the reactions discussed, the primary intermediates would be the alkoxide from epoxide opening or the sulfoxide from sulfide oxidation, both of which are readily characterizable by standard spectroscopic methods (NMR, IR).

Applications of Alkali Metal Cyclopropylsulfanides in Complex Organic Synthesis

Stereoselective and Regioselective Synthesis of Organosulfur Compounds

The cyclopropylsulfanide anion is expected to participate in various reactions where control over stereochemistry and regiochemistry is crucial. A primary example is its use in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a class of transformations known as Michael additions. masterorganicchemistry.comwikipedia.org The attack of the soft nucleophilic sulfur atom preferentially occurs at the β-carbon of the Michael acceptor, leading to the formation of a new carbon-sulfur bond. masterorganicchemistry.comlibretexts.org

Table 1: Potential Regioselective Reactions of Sodium Cyclopropylsulfanide

| Reactant Class | Expected Product | Reaction Type |

| α,β-Unsaturated Ketones | 3-(Cyclopropylthio)ketone | 1,4-Conjugate Addition |

| α,β-Unsaturated Esters | 3-(Cyclopropylthio)ester | 1,4-Conjugate Addition |

| Alkyl Halides | Cyclopropyl (B3062369) Alkyl Sulfide (B99878) | Nucleophilic Substitution (SN2) |

The regioselectivity of the cyclopropylsulfanide anion's reaction with unsymmetrical electrophiles is also a key consideration. In reactions with epoxides, for instance, the thiolate is expected to attack the less sterically hindered carbon atom, following the general trend for SN2-type ring-opening reactions.

Functional Group Interconversions and Modifications Utilizing Cyclopropylsulfanide Anions

The cyclopropylsulfanide anion can serve as a versatile tool for the interconversion of functional groups. One of its fundamental applications is in the synthesis of thioethers (sulfides) through the Williamson ether synthesis-like reaction with alkyl halides. This reaction provides a straightforward method to introduce the cyclopropylthio moiety into a molecule.

Furthermore, the resulting cyclopropyl sulfides can undergo further transformations. For instance, oxidation of the sulfide can lead to the corresponding sulfoxide (B87167) and sulfone, functional groups with distinct chemical properties and applications, including as chiral auxiliaries or in medicinal chemistry.

Catalytic Roles and Ligand Design in Sulfur-Mediated Transformations

While the primary role of the cyclopropylsulfanide anion is that of a nucleophile, the resulting cyclopropyl sulfides have the potential to act as ligands in transition metal catalysis. The sulfur atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by modifications to the cyclopropyl ring. Although no specific examples involving cyclopropylsulfanides in ligand design are documented, the broader field of sulfur-containing ligands is well-established, suggesting a potential avenue for future research.

Computational and Theoretical Chemistry of Cyclopropylsulfanide Anions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For the cyclopropylsulfanide anion, DFT calculations are instrumental in understanding its ground-state electronic structure and predicting its chemical reactivity.

Researchers employ DFT to optimize the geometry of the cyclopropylsulfanide anion, revealing key structural parameters such as bond lengths and angles. A critical aspect of this anion is the nature of the C-S bond and the geometry of the cyclopropyl (B3062369) ring, which is known to possess significant strain energy. chemrxiv.org Computational studies on similar cyclopropyl systems have shown that the ring can stabilize adjacent radicals and carbenes through hyperconjugation. researchgate.net In the case of the cyclopropylsulfanide anion, DFT calculations can quantify the extent of interaction between the sulfur-centered anion and the strained ring.

Key electronic properties and reactivity descriptors are derived from these calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO, primarily localized on the sulfur atom, is directly related to the anion's ability to donate electrons, making it a strong nucleophile. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT allows for the calculation of various reactivity parameters that provide a more quantitative measure of chemical behavior. These include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Molecular Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. Soft nucleophiles, like thiolates, tend to participate in reactions controlled by orbital interactions.

Electrophilicity Index (ω): A global measure of electrophilic power.

Natural Population Analysis (NPA) or Mulliken Charges: These methods partition the electron density among the atoms, providing insight into the charge distribution. For the cyclopropylsulfanide anion, this reveals the extent of negative charge localization on the sulfur atom versus delocalization into the cyclopropyl ring.

The choice of functional and basis set is critical for obtaining accurate results. Range-separated functionals, such as ωB97X-D, have been shown to perform well for modeling reactions involving thiolate anions, as they can correctly describe both covalent and non-covalent interactions. acs.org The inclusion of a diffuse function in the basis set is also essential for accurately describing the electron distribution of an anionic species.

Below is a hypothetical interactive data table showcasing typical parameters that would be calculated for the cyclopropylsulfanide anion using DFT.

| Parameter | Value | Unit | Significance |

|---|

Modeling Transition States and Reaction Pathways for Cyclopropylsulfanide Reactions

Understanding the mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants, intermediates, and products along the reaction pathway. For the cyclopropylsulfanide anion, computational modeling is essential for elucidating the mechanisms of its characteristic reactions, such as nucleophilic substitution (S-alkylation) or addition, and potential ring-opening processes.

The search for a transition state involves exploring the potential energy surface (PES) of the reacting system. A transition state is a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Standard algorithms, such as the Berny optimization algorithm, are used to locate these structures. Once a candidate TS structure is found, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a typical S-alkylation reaction (e.g., with methyl chloride), the cyclopropylsulfanide anion would act as the nucleophile. Computational chemists would model the approach of the anion to the electrophile, calculating the energy at each step to map out the reaction pathway. This would determine whether the reaction proceeds via a concerted S_N2 mechanism, characterized by a single transition state, or a stepwise mechanism involving an intermediate. Studies on nucleophilic substitution at sulfur have shown that both mechanisms are possible, and computational modeling is key to distinguishing between them. mdpi.comnih.gov

A more complex reaction pathway involves the potential for the cyclopropyl ring to open. The high ring strain of cyclopropane (B1198618) (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. researchgate.net A nucleophilic attack by the sulfur anion on another molecule could be followed by, or be in competition with, a ring-opening event. Modeling these competing pathways allows for the determination of the activation barriers for each, providing a prediction of the likely reaction outcome. For example, computational studies on the reactivity of cyclopropyl ketones have revealed the factors that promote cyclopropyl fragmentation. acs.org

Prediction of Selectivity (Chemo-, Regio-, and Stereo-) and Mechanistic Insights

One of the most powerful applications of computational chemistry is the prediction of reaction selectivity. By comparing the activation energies of different possible reaction pathways, a quantitative prediction of the product distribution can be made.

Chemoselectivity: The cyclopropylsulfanide anion presents two primary reactive sites: the nucleophilic sulfur atom and the strained C-C bonds of the cyclopropyl ring. DFT calculations of activation barriers can predict whether the anion will act as a simple thiolate nucleophile or if it will undergo a reaction involving the ring. Computational studies on cyclopropyl vinyl sulfides have demonstrated how the system can be tuned for selective radical-induced ring-opening reactions. nih.gov

Regioselectivity: If the cyclopropyl ring is asymmetrically substituted, the question of which C-C bond would break in a ring-opening reaction arises. By modeling the transition states for the different possible ring-opening pathways, the most favorable route can be identified. This is analogous to computational studies on the regioselective ring-opening of substituted aziridines, where the site of nucleophilic attack is determined by electronic and steric factors that can be quantified through calculation. frontiersin.orgnih.gov

Stereoselectivity: For reactions involving chiral centers, computational modeling can predict the stereochemical outcome. For instance, in an S_N2 reaction at a chiral electrophile, modeling the transition states for attack from the two different faces can explain or predict the observed enantiomeric or diastereomeric excess.

By providing a detailed map of the potential energy surface, these computational models offer deep mechanistic insights. They can reveal subtle electronic effects, steric hindrances, or the role of stabilizing interactions that govern the course of the reaction.

Molecular Dynamics Simulations for Solvent and Counterion Effects on Cyclopropylsulfanide Reactivity

While gas-phase DFT calculations provide fundamental insights into intrinsic reactivity, reactions in the laboratory are conducted in solution, where solvent and counterions play a crucial role. Molecular dynamics (MD) simulations are a powerful tool for studying these environmental effects on the structure and reactivity of the cyclopropylsulfanide anion.

MD simulations model the explicit interactions between the solute (sodium cyclopropylsulfanide) and a large number of solvent molecules over time. This allows for the study of:

Solvation Structure: MD can reveal how solvent molecules arrange around the cyclopropylsulfanide anion. Polar, protic solvents like water would form strong hydrogen bonds with the sulfur anion, while aprotic solvents like acetonitrile (B52724) would interact primarily through dipole-dipole forces. This solvation shell can significantly stabilize the anion and influence its nucleophilicity.

Counterion Effects: In solution, the sodium (Na+) counterion can exist in different states relative to the anion. It can be fully solvated and separated from the anion (solvent-separated ion pair, SSIP), or it can be in direct contact (contact ion pair, CIP). acs.org The equilibrium between CIPs and SSIPs is highly dependent on the solvent's polarity and coordinating ability. MD simulations can quantify the relative stability of these ion pair configurations and the dynamics of their interconversion. The presence of the Na+ cation in a CIP can shield the negative charge on the sulfur, potentially reducing its nucleophilicity compared to a "free" anion in an SSIP. Studies have shown that the nature of the anion-solvent and anion-cation interactions can dramatically affect ion dynamics and transport properties in solution. osti.gov

Dynamics and Transport: MD simulations provide information on the translational and rotational motion of the anion in solution. This is crucial for understanding reaction kinetics, as reactants must diffuse through the solvent to encounter one another.

By combining the accuracy of quantum mechanical calculations for the solute with a classical description of the solvent and counterion environment (a QM/MM approach), researchers can build highly realistic models of the reacting system in solution. These simulations provide a dynamic picture of reactivity that is inaccessible to static, gas-phase models alone, bridging the gap between theoretical calculations and real-world chemical phenomena.

Advanced Methodologies and Future Research Directions in Cyclopropylsulfanide Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of reactive intermediates like sodium cyclopropylsulfanide can be significantly enhanced through the adoption of flow chemistry and automated synthesis. These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when dealing with potentially unstable or highly reactive species.

A notable advancement in a related area is the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds. researchgate.net In this process, 2-hydroxycyclobutanones and aryl thiols are reacted in the presence of a reusable acid catalyst (Amberlyst-35) packed in a column. This method allows for a multigram, scalable synthesis under mild conditions. researchgate.net A plausible mechanism involves the acid-promoted protonation of the hydroxycyclobutanone, followed by nucleophilic attack of the thiol, dehydration, and rearrangement to form the cyclopropyl (B3062369) ring. researchgate.net

This approach could be adapted for the synthesis of cyclopropylthiols, the direct precursors to this compound. An automated flow system could be envisioned where a suitable cyclopropane (B1198618) precursor is converted to cyclopropylthiol, which is then immediately reacted with a sodium base (e.g., sodium hydride) in a subsequent flow module to generate this compound in situ for immediate use in a subsequent reaction. This would mitigate issues of instability and handling of the reactive thiolate.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Cyclopropylsulfanide Chemistry |

| Precise Parameter Control | Improved selectivity and yield, minimizing side reactions. |

| Enhanced Safety | Small reaction volumes reduce hazards associated with reactive intermediates. |

| Scalability | Straightforward scaling from laboratory to production quantities. |

| In Situ Generation | Overcomes challenges of isolating and storing potentially unstable thiolates. |

| Automation | High-throughput screening of reaction conditions and synthesis of derivative libraries. |

Sustainable and Biocatalytic Approaches for Organosulfur Chemistry

Modern chemical synthesis places a strong emphasis on sustainability and the use of green chemistry principles. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the stereoselective and environmentally benign synthesis of organosulfur compounds. tandfonline.com

Enzymes are inherently chiral and can recognize the chirality of substrates, making them ideal for producing enantiomerically pure sulfur compounds. tandfonline.com While specific enzymatic routes to this compound are not yet established, the broader field of biocatalysis in organosulfur chemistry provides a clear roadmap for future research. For instance, nitrile-converting enzymes have been used for the hydrolysis of nitriles to carboxylic acids or amides under mild conditions, a process that could be explored for functionalized cyclopropanes. tandfonline.com

A chemo-enzymatic approach has been successfully used to synthesize α-terpineol thiols. This involved a chemical reaction to form thioacetates, followed by hydrolysis using pig liver esterase (PLE) to yield the corresponding thiols with high efficiency. nih.gov A similar strategy could be conceived for producing cyclopropylthiol from a suitable precursor.

Future research could focus on:

Enzyme Screening: Identifying hydrolases, lyases, or transferases capable of acting on cyclopropane-containing substrates.

Enzyme Engineering: Modifying existing enzymes to enhance their activity and selectivity towards cyclopropylsulfur compounds.

Whole-Cell Biotransformations: Utilizing microorganisms to perform multi-step syntheses, converting simple starting materials into functionalized cyclopropylthiols. tandfonline.com

Development of Novel Cyclopropylsulfanide-Based Reagents for Specific Transformations

This compound, as the sodium salt of cyclopropylthiol, is expected to behave as a potent sulfur nucleophile. Thiolates are widely used in organic synthesis for the formation of carbon-sulfur bonds via nucleophilic substitution (SN2) reactions with alkyl halides or ring-opening of epoxides. libretexts.org

The unique feature of a cyclopropylsulfanide reagent would be the introduction of the cyclopropylthio- moiety [(c-C₃H₅)S-]. The presence of the cyclopropyl ring could influence the reactivity and properties of the resulting molecules in several ways:

Electronic Effects: The sp²-hybridized character of the cyclopropane C-C bonds could modulate the nucleophilicity of the sulfur atom.

Steric Hindrance: The cyclopropyl group provides a moderate level of steric bulk, which could be exploited for diastereoselective reactions.

Strain Release: The strained three-membered ring can participate in subsequent rearrangements or ring-opening reactions, providing access to more complex molecular architectures.

A key area of future research would be to explore the utility of this compound as a reagent in reactions where the cyclopropyl group is not merely a spectator but plays an active role. For example, it could be used in tandem reactions where an initial S-alkylation is followed by a cyclopropane ring-opening cascade.

Table 2: Potential Reactions Employing this compound

| Reaction Type | Substrate | Product Type | Potential Application |

| SN2 Alkylation | Alkyl Halides | Cyclopropyl Sulfides | Synthesis of functionalized sulfur compounds. |

| Epoxide Ring-Opening | Epoxides | β-Hydroxy Cyclopropyl Sulfides | Building blocks for pharmaceuticals and natural products. |

| Michael Addition | α,β-Unsaturated Carbonyls | 3-(Cyclopropylthio) Carbonyls | Introduction of the cyclopropylthio group at the β-position. |

| Acylation | Acyl Chlorides | Cyclopropyl Thioesters | Synthesis of thioesters with potential biological activity. |

Exploration of Cyclopropylsulfanide Chemistry in Polymer and Advanced Materials Science

Organosulfur polymers have gained significant attention for a variety of applications, including drug delivery systems and advanced materials for lithium-sulfur batteries. nih.govresearchgate.net The incorporation of sulfur atoms into polymer backbones can impart unique properties such as biodegradability, redox activity, and high refractive indices. nih.govresearchgate.net

A particularly powerful method for creating sulfur-containing polymers is the thiol-ene reaction , a "click" chemistry process involving the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgrsc.org This reaction can be initiated by radicals or by a nucleophilic catalyst and is known for its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.orgacs.org

The development of a bifunctional monomer containing a cyclopropylthiol group (or a protected version) on one end and a polymerizable group (like an alkene) on the other could open up new avenues in polymer science. The resulting polymers would feature pendant cyclopropylsulfide moieties, which could offer several advantages:

Cross-linking Sites: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, altering the polymer's polarity and solubility and providing a handle for further functionalization. nih.gov The cyclopropyl ring itself could also serve as a latent reactive group for cross-linking under specific conditions.

Tuning of Material Properties: The rigid and compact nature of the cyclopropyl group could influence the glass transition temperature (Tg) and mechanical properties of the polymer. For instance, the inclusion of cycloaliphatic rings is known to increase the Tg of polymers. mdpi.com

Advanced Materials: Organosulfur polymers are being investigated as cathode materials in lithium-sulfur batteries to mitigate issues like polysulfide shuttling. researchgate.net The unique electronic properties of the cyclopropyl group might offer new ways to modulate the electrochemical performance of such materials.

Future work in this area will require the synthesis and polymerization of novel cyclopropylsulfanide-derived monomers to explore the structure-property relationships of these new materials.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for sodium cyclopropylsulfanide, and how can experimental reproducibility be ensured?

- Methodological Answer : Begin with nucleophilic substitution reactions between cyclopropylthiol and sodium hydride in anhydrous tetrahydrofuran (THF) under inert conditions. Validate purity via elemental analysis and NMR spectroscopy. For reproducibility, document reaction parameters (temperature, stoichiometry, solvent purity) and adhere to protocols for handling air-sensitive reagents .

- Data Consideration : Include characterization data (e.g., H/C NMR, FT-IR) in the main manuscript for at least one batch, with additional replicates in supplementary materials .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of this compound?

- Methodological Answer : Conduct comparative studies using standardized conditions (e.g., DSC for thermal stability, UV-Vis for solubility in polar/non-polar solvents). Cross-reference findings with prior literature, noting variances in experimental setups (e.g., solvent grades, heating rates) .

- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to determine if observed differences are significant or attributable to methodological inconsistencies .

Advanced Research Questions

Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in organometallic catalysis?

- Methodological Answer : Employ isotopic labeling (e.g., S) paired with kinetic studies to track sulfur transfer pathways. Computational modeling (DFT or MD simulations) can predict transition states, validated experimentally via in-situ FT-IR or Raman spectroscopy .

- Experimental Design : Include control reactions to rule out side pathways and validate catalytic turnover numbers (TONs) through GC-MS quantification .

Q. How can the air sensitivity of this compound be systematically mitigated in kinetic studies?

- Methodological Answer : Utilize Schlenk-line techniques or gloveboxes for reagent handling. Monitor degradation via time-resolved NMR or EPR spectroscopy under controlled O/HO exposure. Develop a stability profile (half-life vs. humidity/temperature) to guide experimental timelines .

- Data Interpretation : Compare degradation rates across solvent systems (e.g., DMF vs. THF) to identify stabilizing agents .

Q. What analytical approaches are critical for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : Combine X-ray crystallography with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. For dynamic systems (e.g., tautomerism), use variable-temperature NMR to observe equilibrium shifts .

- Advanced Techniques : Synchrotron-based XRD or cryo-EM may resolve low-occupancy conformers in complex matrices .

Literature and Data Synthesis

Q. How should researchers reconcile conflicting literature on the biological activity of this compound?

- Methodological Answer : Perform a meta-analysis of IC values across studies, adjusting for assay conditions (e.g., cell lines, incubation times). Use funnel plots to identify publication bias or outliers .

- Gap Identification : Highlight understudied areas (e.g., in vivo pharmacokinetics) as future research directions .

Q. What frameworks are effective for integrating computational and experimental data in this compound research?

- Methodological Answer : Adopt a tiered validation approach:

Predict electronic properties (HOMO/LUMO) via DFT.

Validate with cyclic voltammetry.

Correlate computational reaction coordinates with experimental kinetic data .

- Data Reproducibility : Share input files (e.g., Gaussian, VASP) and raw electrochemical datasets in open repositories .

Ethical and Reporting Standards

Q. What are the minimal reporting requirements for this compound studies to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Purity criteria (≥95% by HPLC).

- Full spectroscopic assignments for novel derivatives.

- Explicit citation of synthetic protocols for known compounds .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。